Cas no 1237171-05-9 (3-(Azetidin-3-yl)pyridazine)

3-(Azetidin-3-yl)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-(azetidin-3-yl)pyridazine
- 3-(Azetidin-3-yl)pyridazine
-
- MDL: MFCD20528842
- インチ: 1S/C7H9N3/c1-2-7(10-9-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2
- InChIKey: YOMAPICHBJCGTP-UHFFFAOYSA-N
- SMILES: N1CC(C2=CC=CN=N2)C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 111
- トポロジー分子極性表面積: 37.8
3-(Azetidin-3-yl)pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2524412-0.5g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 0.5g |
$1043.0 | 2024-06-19 | |
Enamine | EN300-2524412-10.0g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 10.0g |
$4667.0 | 2024-06-19 | |
Enamine | EN300-2524412-0.05g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 0.05g |
$912.0 | 2024-06-19 | |
Enamine | EN300-2524412-0.1g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 0.1g |
$956.0 | 2024-06-19 | |
Enamine | EN300-2524412-2.5g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 2.5g |
$2127.0 | 2024-06-19 | |
Enamine | EN300-2524412-0.25g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 0.25g |
$999.0 | 2024-06-19 | |
Enamine | EN300-2524412-10g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 10g |
$4667.0 | 2023-09-14 | ||
Enamine | EN300-2524412-5.0g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 5.0g |
$3147.0 | 2024-06-19 | |
Enamine | EN300-2524412-5g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 5g |
$3147.0 | 2023-09-14 | ||
Enamine | EN300-2524412-1.0g |
3-(azetidin-3-yl)pyridazine |
1237171-05-9 | 95% | 1.0g |
$1086.0 | 2024-06-19 |
3-(Azetidin-3-yl)pyridazine 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
3-(Azetidin-3-yl)pyridazineに関する追加情報
Comprehensive Overview of 3-(Azetidin-3-yl)pyridazine (CAS No. 1237171-05-9): Structure, Applications, and Research Insights
The compound 3-(Azetidin-3-yl)pyridazine (CAS No. 1237171-05-9) is a heterocyclic organic molecule featuring a pyridazine ring fused with an azetidine moiety. This unique structural combination has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block for drug discovery. The azetidine group, a four-membered nitrogen-containing ring, contributes to conformational rigidity, while the pyridazine ring offers electron-rich sites for further functionalization. Researchers are particularly interested in its role as a pharmacophore in designing kinase inhibitors and GPCR-targeted therapies.
Recent studies highlight the growing demand for small-molecule modulators in treating neurodegenerative diseases and metabolic disorders, where 3-(Azetidin-3-yl)pyridazine derivatives show promise. Its molecular weight (178.21 g/mol) and logP values align with Lipinski’s rule, making it a candidate for oral bioavailability optimization. The compound’s H-bond acceptor/donor profile further enhances its suitability for fragment-based drug design (FBDD), a trending approach in AI-driven drug discovery platforms.
In synthetic chemistry, CAS No. 1237171-05-9 serves as a key intermediate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations. Its N-alkylation reactivity enables diversification into libraries for high-throughput screening (HTS). Notably, the azetidine-pyridazine scaffold has been explored in covalent inhibitor development, addressing challenges like drug resistance in oncology targets—a hot topic in 2024’s precision medicine landscape.
From an industrial perspective, manufacturers emphasize scalable routes to produce 3-(Azetidin-3-yl)pyridazine with high enantiomeric purity, driven by stringent regulatory requirements. Analytical techniques like HPLC-MS and NMR are critical for quality control, ensuring batch consistency for preclinical studies. Environmental considerations also prompt innovations in green chemistry protocols, reducing waste in its synthesis—a priority aligned with ESG (Environmental, Social, Governance) trends.
Emerging applications include its use in proteolysis-targeting chimeras (PROTACs), where the compound’s bifunctional linker properties facilitate targeted protein degradation. This aligns with the surge in degraser-related patent filings and PubMed citations. Additionally, computational studies leveraging molecular docking tools predict its binding affinities for COVID-19 main protease and Alzheimer’s beta-secretase, though experimental validation remains ongoing.
For researchers sourcing CAS No. 1237171-05-9, suppliers often provide custom derivatization services or isotope-labeled versions (e.g., 13C/15N) for metabolic tracing. Storage recommendations typically advise inert atmospheres (argon or nitrogen) to prevent degradation, reflecting its sensitivity to oxidative stress. Pricing trends correlate with demand spikes in biotech funding cycles, emphasizing cost-efficient synthetic routes.
In summary, 3-(Azetidin-3-yl)pyridazine exemplifies the intersection of medicinal chemistry and material science, with its adaptability across therapeutic areas and synthetic methodologies. As AI-augmented research accelerates hit identification, this compound’s role in next-generation therapeutics is poised to expand, warranting continued investment in its characterization and application pipelines.
1237171-05-9 (3-(Azetidin-3-yl)pyridazine) Related Products
- 1897831-82-1(Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl-)
- 90693-88-2(1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium)
- 1391052-34-8(2'-Nitro-p-acetanisidide-15N)
- 2227783-52-8(rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol)
- 2228152-58-5(1-(2-chloro-4-methylphenyl)cyclobutylmethanol)
- 1258609-92-5(3-Pyridinecarboxylic acid, 2-amino-5-(4-carboxy-3-fluorophenyl)-)
- 1021104-22-2(3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine)
- 2171953-34-5(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)
- 1502461-09-7(1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one)
- 2126161-35-9(6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride)




